InChI=1S/C5H11NO2/c6-4-2-1-3-5(7)8/h1-4,6H2,(H,7,8)
.
Synthesis from Cadaverine: Mouse liver supernatants supplemented with diamine oxidase convert cadaverine to 1-piperideine, which subsequently transforms into 5-aminopentanoic acid and its lactam 2-piperidone. [ [] ] Mouse brain homogenates also demonstrate the capability to convert 1-piperideine to 5-aminopentanoic acid. [ [] ]
Synthesis from Epichlorohydrin: A novel approach utilizes epichlorohydrin as a starting point. The synthesis proceeds through Gabriel reaction, ring-opening, oxidation, substitution, and hydrolysis to yield 5-aminopentanoic acid hydrochloride. [ [] ]
Synthesis from Levulinic Acid: A concise synthetic route employs levulinic acid as a starting material. The procedure involves esterification and bromination, followed by reaction with potassium phthalimide and acidolysis, leading to the desired product. [ [] ]
Asymmetric Synthesis: A succinct asymmetric synthesis of (2S,3R)-2-methyl-3-aminopentanoic acid hydrochloride has been developed. [ [] ]
Radiolabeled Synthesis: 5-Amino[4-14C]laevulinic acid hydrochloride was synthesized utilizing potassium [14C]cyanide. The synthesis relies on the palladium[0]-catalyzed coupling of 2-phthalimido[1-14C]acetyl chloride with 2-carboethoxyethylzinc iodide. [ [] ]
As a GABA agonist, 5-aminopentanoic acid hydrochloride interacts with GABA receptors. This interaction mimics the effects of GABA, leading to neuronal inhibition. [ [] ] Studies demonstrate that 5-aminopentanoic acid hydrochloride can act as a substrate for 4-aminobutyrate:2-oxoglutarate aminotransferase, suggesting its involvement in GABA metabolism. [ [] ]
Neurological Research: The compound serves as a valuable tool for investigating GABAergic systems, particularly in the context of cadaverine metabolism and potential therapeutic targets. [ [], [] ]
Pharmacological Research: Studies have explored its use as a precursor to pharmacologically active GABA analogues. [ [] ] It has also been used as a building block for the synthesis of novel NMDA antagonists. [ [] ]
Structure-Activity Relationship Studies: The synthesis of unsaturated derivatives of 5-aminopentanoic acid (e.g., (Z)- and (E)-isomers of 5-aminopent-2-enoic acid, 5-aminopent-3-enoic acid, and 5-aminopent-3-ynoic acid) provided insights into the structure-activity relationships of GABA agonists. [ [] ]
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: